Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate
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Overview
Description
Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate is an organic compound with the molecular formula C16H16O4 It is a derivative of furoic acid and contains a phenoxy group substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate typically involves the esterification of 5-hydroxymethyl-2-furoic acid with 2,5-dimethylphenol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using industrial-scale separation techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate
- Methyl 5-[(2,5-dimethylphenoxy)methyl]-2,2-dimethylpentanoate
- Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-oxazolidinone
Uniqueness
This compound is unique due to its furoate ester structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
methyl 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-10-4-5-11(2)14(8-10)18-9-12-6-7-13(19-12)15(16)17-3/h4-8H,9H2,1-3H3 |
InChI Key |
NQVFTUQQUUMWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
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